5-(o-Tolyl)tetrazol

Descripción general

Descripción

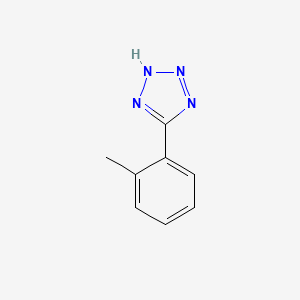

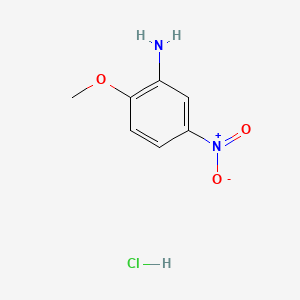

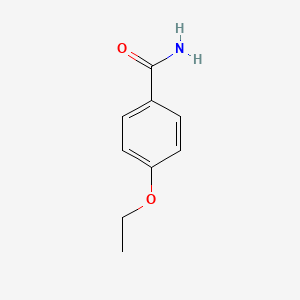

5-(o-Tolyl)-1H-tetrazole is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is 5-(2-methylphenyl)-1H-tetraazole .

Synthesis Analysis

The synthesis of compounds similar to 5-(o-Tolyl)-1H-tetrazole, such as o-Tolyl benzonitrile (OTBN), has been reported in the literature . The classical methods for the synthesis of OTBN involve Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis

While specific information on the molecular structure analysis of 5-(o-Tolyl)-1H-tetrazole was not found, similar compounds have been studied. For instance, triazole compounds have been synthesized and characterized by elemental analyses, Molecular Hirshfeld Surface, Frontier Molecular Orbitals, Potential Energy Surface, Thermodynamic Properties analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(o-Tolyl)-1H-tetrazole have been studied. For instance, o-Tolyl benzonitrile (OTBN) is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .Physical And Chemical Properties Analysis

5-(o-Tolyl)-1H-tetrazole is a solid compound . It should be stored in a sealed, dry environment at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

5-(o-Tolyl)tetrazol: Un análisis exhaustivo de las aplicaciones de investigación científica

Química medicinal Reemplazo bioisostérico: this compound se utiliza en química medicinal como un reemplazo bioisostérico para los ácidos carboxílicos. Esta aplicación aprovecha la capacidad del grupo tetrazol para imitar las propiedades electrónicas y físicas de los ácidos carboxílicos, lo que puede mejorar las propiedades farmacocinéticas de los fármacos .

Síntesis de fármacos Componente de fármacos clínicos: El anillo tetrazol es un componente en varios fármacos clínicos, como losartán, cefazolina y alfentanilo. Si bien no se declara explícitamente para this compound, su similitud estructural con otros tetrazoles 5-sustituidos sugiere un posible uso en la síntesis de nuevos productos farmacéuticos .

Síntesis de oligonucleótidos Activador ácido: Los tetrazoles se emplean ampliamente en la síntesis de oligonucleótidos como activadores ácidos del proceso de acoplamiento. El papel específico de this compound en este campo podría implicar la facilitación de la síntesis de oligonucleótidos para fines terapéuticos o de diagnóstico .

Química de coordinación Síntesis de ligandos: Los tetrazoles pueden actuar como ligandos en química de coordinación, formando complejos con varios metales. El grupo 5-(o-Tolyl) podría potencialmente influir en la afinidad de unión y la selectividad de los iones metálicos, lo que lleva a aplicaciones en catálisis o ciencia de materiales .

Química analítica Sondas colorimétricas y fluorométricas: El anillo tetrazol se puede incorporar en sondas colorimétricas y fluorométricas debido a su capacidad de sufrir reacciones específicas que resultan en un cambio de color o fluorescencia. Esta propiedad podría utilizarse en el desarrollo de sensores o ensayos .

Química agrícola Desarrollo de pesticidas: La reactividad y la diversidad estructural de los tetrazoles los convierten en candidatos para el desarrollo de pesticidas. This compound podría explorarse por sus propiedades pesticidas, lo que podría conducir a nuevos agroquímicos .

Ciencia de materiales Materiales energéticos: Los tetrazoles son conocidos por su alto contenido energético, lo que los hace adecuados para su uso en materiales energéticos como propelentes o explosivos. El grupo o-tolil en this compound podría conferir propiedades energéticas únicas que podrían aprovecharse en este campo .

Síntesis orgánica Bloques de construcción: Debido a su alta reactividad, los tetrazoles sirven como bloques de construcción en la síntesis orgánica, permitiendo la construcción de moléculas complejas. This compound podría usarse para introducir grupos funcionales o motivos estructurales específicos en las moléculas diana .

Recent Advances in the Synthesis of 5-Substituted 1H … - Thieme A Click Chemistry Approach to Tetrazoles: Recent Advances Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and … Green Methodologies for Tetrazole Synthesis from Different Starting … Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI

Mecanismo De Acción

Target of Action

It’s worth noting that tetrazole derivatives, in general, have been found to inhibit the fungal enzyme cytochrome p450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Tetrazole derivatives, including 5-(o-tolyl)tetrazole, are known to interact with their targets by inhibiting the activity of the targeted enzymes . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects .

Biochemical Pathways

Given that tetrazole derivatives are known to inhibit cytochrome p450, it can be inferred that 5-(o-tolyl)tetrazole may affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway can lead to alterations in the integrity and function of the fungal cell membrane, thereby exerting an antifungal effect .

Pharmacokinetics

Tetrazoles are generally known for their good bioavailability and metabolic stability . These properties make them suitable for use in pharmaceutical applications .

Result of Action

Based on the known actions of tetrazole derivatives, it can be inferred that 5-(o-tolyl)tetrazole may exert its effects by disrupting the normal functioning of targeted enzymes, leading to alterations in cellular processes .

Safety and Hazards

Direcciones Futuras

Research on compounds similar to 5-(o-Tolyl)-1H-tetrazole is ongoing. For instance, studies on the rearrangements of o-tolyl aryl ethers, amines, and sulfides with the Grubbs–Stoltz reagent (Et3SiH + KOtBu) were recently announced . These studies highlight the competition between the reactive intermediates formed by the Et3SiH/KOtBu system .

Propiedades

IUPAC Name |

5-(2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBUOESFHRORQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342575 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51449-86-6 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 5-(2-Methylphenyl)-1H-tetrazole and how can it be characterized?

A1: 5-(2-Methylphenyl)-1H-tetrazole (C₈H₈N₄) is an organic compound featuring a tetrazole ring substituted with a 2-methylphenyl group. This structure can be confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy can identify the characteristic stretching vibrations of the tetrazole ring and the methyl group. [, , ] Additionally, X-ray single crystal diffraction can provide detailed information about the compound's crystal structure and molecular geometry. [, ]

Q2: How does the structure of 5-(2-Methylphenyl)-1H-tetrazole and its derivatives influence their anticonvulsant activity?

A2: Research suggests that the presence of the 2-methylphenyl group in 5-(2-Methylphenyl)-1H-tetrazole derivatives plays a crucial role in their anticonvulsant activity. For example, the compound 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) exhibited significant anticonvulsant activity against seizures induced by maximal electroshock (MES). [] This suggests that modifications to the substituents on the tetrazole ring can significantly impact the compound's pharmacological profile. Further studies exploring structure-activity relationships (SAR) are needed to optimize the anticonvulsant potential of this class of compounds. []

Q3: Can 5-(2-Methylphenyl)-1H-tetrazole be used to construct metal-organic frameworks (MOFs), and if so, what are the potential implications?

A3: Yes, research has shown that 5-(2-Methylphenyl)-1H-tetrazole can act as an organic ligand in the formation of MOFs. [] For instance, it has been successfully incorporated into polyoxometalate-based compounds, forming intricate structures such as silver cycles and belts. These findings highlight the potential of this compound as a building block for creating novel materials with interesting properties, potentially impacting fields like catalysis, gas storage, and sensing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)

![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)